molecular formula C8H7IN2O B1443615 8-Iodo-7-methoxyimidazo[1,2-a]pyridine CAS No. 1364917-15-6

8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Cat. No.: B1443615
CAS No.: 1364917-15-6
M. Wt: 274.06 g/mol
InChI Key: UAGXMASIVSLVMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Iodo-7-methoxyimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of an iodine atom at the 8th position and a methoxy group at the 7th position of the imidazo[1,2-a]pyridine core. It has a molecular formula of C8H7IN2O and a molecular weight of 274.06 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the iodination of 7-methoxyimidazo[1,2-a]pyridine. This can be done using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions . The reaction typically proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

8-Iodo-7-methoxyimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

Mechanism of Action

The mechanism of action of 8-Iodo-7-methoxyimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The iodine and methoxy groups can enhance the compound’s binding affinity and selectivity for specific molecular targets . The pathways involved may include inhibition of signal transduction pathways or modulation of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyimidazo[1,2-a]pyridine: Lacks the iodine atom, making it less reactive in substitution reactions.

    8-Bromo-7-methoxyimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and biological activity.

    8-Iodoimidazo[1,2-a]pyridine: Lacks the methoxy group, affecting its solubility and reactivity.

Uniqueness

8-Iodo-7-methoxyimidazo[1,2-a]pyridine is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. The iodine atom enhances its potential for substitution reactions, while the methoxy group improves its solubility and interaction with biological targets .

Properties

IUPAC Name

8-iodo-7-methoxyimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-12-6-2-4-11-5-3-10-8(11)7(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGXMASIVSLVMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=NC=CN2C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269753
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364917-15-6
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364917-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imidazo[1,2-a]pyridine, 8-iodo-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 3
Reactant of Route 3
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 4
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 5
Reactant of Route 5
8-Iodo-7-methoxyimidazo[1,2-a]pyridine
Reactant of Route 6
Reactant of Route 6
8-Iodo-7-methoxyimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.